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Compound of Interest

Compound Name: 2-Hydroxypyridine

CAS No.: 72762-00-6

Cat. No.: B602254

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the

structural elucidation of organic molecules. For 2-hydroxypyridine, NMR analysis is

particularly insightful due to its existence in a tautomeric equilibrium with 2-pyridone. This

equilibrium is highly sensitive to the solvent environment, which dictates the predominant form

in solution and significantly influences the resulting NMR spectra.[1][2] Understanding this

tautomerism is critical for accurate spectral interpretation and structural confirmation in drug

discovery and chemical research. This document provides a detailed protocol for the ¹H and

¹³C NMR analysis of 2-hydroxypyridine, including data interpretation considering its

tautomeric nature.

Tautomerism of 2-Hydroxypyridine
2-Hydroxypyridine exists in a dynamic equilibrium with its tautomer, 2-pyridone. The lactim (2-
hydroxypyridine) and lactam (2-pyridone) forms interconvert via proton transfer.[3] The

position of this equilibrium is strongly influenced by the solvent. In non-polar solvents, the 2-
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hydroxypyridine form is favored, whereas polar solvents, capable of hydrogen bonding,

stabilize the more polar 2-pyridone form, making it predominant in solvents like water and

DMSO.[3][4] In solvents of intermediate polarity, such as chloroform, a mixture of both

tautomers may be observed.

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Experimental Protocols
This section details the procedures for sample preparation and acquisition of 1D and 2D NMR

spectra.

3.1. Sample Preparation

Weighing: Accurately weigh 5-25 mg of the 2-hydroxypyridine sample for ¹H NMR, or 50-

100 mg for ¹³C NMR, into a clean, dry vial.[5]

Solvent Selection: Choose a deuterated solvent based on the desired tautomeric form to be

studied.

Chloroform-d (CDCl₃): For observing a potential mixture of tautomers.

Dimethyl sulfoxide-d₆ (DMSO-d₆): For analyzing the predominant 2-pyridone form.

Benzene-d₆ or Cyclohexane-d₁₂: For analyzing the 2-hydroxypyridine form.

Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[6][7]

Mix thoroughly until the sample is fully dissolved. Sonication may be used to aid dissolution.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[8][9]

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical

shift referencing (0.00 ppm). If TMS is not pre-added to the solvent, a small drop can be

added. Alternatively, the residual solvent peak can be used as a secondary reference.[10]

[11]

3.2. NMR Data Acquisition
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The following are general parameters for a 400-600 MHz NMR spectrometer. These may need

to be optimized based on the specific instrument and sample concentration.
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Caption: Experimental workflow for NMR analysis of 2-hydroxypyridine.
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3.2.1. ¹H NMR Spectroscopy

Pulse Program: Standard single-pulse (zg) experiment.[12]

Acquisition Time (AQ): 3-4 seconds.[13]

Relaxation Delay (D1): 1-2 seconds.

Pulse Width: Calibrated 30° or 45° flip angle.[14]

Number of Scans (NS): 8 to 16, depending on concentration.

Spectral Width (SW): ~16 ppm, centered around 6-8 ppm.

3.2.2. ¹³C NMR Spectroscopy

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).[15]

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Pulse Width: Calibrated 30° flip angle.

Number of Scans (NS): 128 to 1024, depending on concentration.

Spectral Width (SW): ~220 ppm, centered around 100-120 ppm.

3.2.3. 2D NMR Spectroscopy (Optional but Recommended) For unambiguous assignment of

proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are

invaluable.[16][17]

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks

(e.g., adjacent protons on the pyridine ring).[18]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons, providing definitive C-H connectivity.[18][19]

3.3. Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-

2 Hz for ¹³C) to the Free Induction Decay (FID) and perform Fourier transformation.

Phasing: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a polynomial function to correct the baseline.

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual

solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for

¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10][11]

Data Presentation and Interpretation
The chemical shifts and coupling constants are highly dependent on the solvent due to the

tautomeric equilibrium. The data below is compiled for the predominant 2-pyridone form.

Table 1: ¹H NMR Data for 2-Pyridone

Proton
Chemical Shift (δ)
in CDCl₃ (ppm)[20]

Multiplicity &
Coupling
Constants (J) in
CDCl₃ (Hz)[20]

Chemical Shift (δ)
in DMSO-d₆ (ppm)

H3 6.599 ddd, J = 9.2, 6.4, 1.2 ~6.4

H4 7.421 ddd, J = 9.2, 6.6, 2.0 ~7.4

H5 6.303 ddd, J = 6.6, 6.4, 1.2 ~6.2

H6 7.487 ddd, J = 6.4, 2.0, 0.7 ~7.6

NH 13.65 br s ~11.7

Note: Data for DMSO-d₆ is estimated based on typical solvent effects and may vary.

Table 2: ¹³C NMR Data for 2-Pyridone

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-16-99-S1.pdf
https://www.chemicalbook.com/SpectrumEN_142-08-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_142-08-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Chemical Shift (δ) in CDCl₃
(ppm)

Chemical Shift (δ) in
DMSO-d₆ (ppm)[21]

C2 (C=O) ~165 ~163

C3 ~120 ~119

C4 ~140 ~139

C5 ~105 ~105

C6 ~135 ~135

Note: Specific ¹³C data for 2-hydroxypyridine in CDCl₃ is sparse in literature; values are

typical for pyridone structures.[22]

Interpretation Notes:

¹H Spectrum: The spectrum of the 2-pyridone form typically shows four distinct signals in the

aromatic/olefinic region (6.0-8.0 ppm) and a broad singlet for the N-H proton at a significantly

downfield shift (>10 ppm), which is characteristic of an amide proton. The coupling patterns

(ddd - doublet of doublet of doublets) arise from ortho, meta, and para couplings between

the ring protons.

¹³C Spectrum: The spectrum of the 2-pyridone form will show five signals for the ring

carbons. The most downfield signal corresponds to the carbonyl carbon (C2), typically

appearing around 163-165 ppm.[22] The other four signals will be in the 100-140 ppm range.

Solvent Effects: When switching from a non-polar to a polar solvent, the disappearance of a

sharp O-H signal and the appearance of a broad, downfield N-H signal is a strong indicator

of the shift in equilibrium towards the 2-pyridone tautomer.

Conclusion
The NMR analysis of 2-hydroxypyridine requires careful consideration of its tautomeric

equilibrium with 2-pyridone. The choice of deuterated solvent is a critical experimental

parameter that determines which tautomer is predominantly observed. By following the detailed

protocols for sample preparation, data acquisition, and processing outlined in this note,
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researchers can obtain high-quality NMR spectra. The provided data tables and interpretation

guidelines will aid in the accurate structural characterization of 2-hydroxypyridine and its

derivatives, which is essential for applications in medicinal chemistry and materials science.

For unambiguous assignments, employing 2D NMR techniques such as COSY and HSQC is

highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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